molecular formula C21H14ClFO4S B2618157 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-90-3

4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2618157
CAS No.: 331460-90-3
M. Wt: 416.85
InChI Key: MPQDMGZYSBFNAO-LZWSPWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-3-(4-Fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is a chalcone-derived compound featuring an α,β-unsaturated ketone core. Its structure includes two aromatic rings:

  • Ring A: A phenyl group substituted at the para position with a propenoyl moiety.
  • Ring B: A 4-fluorophenyl group attached to the β-carbon of the propenoyl chain.
  • Sulfonate ester: A 4-chlorobenzenesulfonate group esterified to the hydroxyl group of Ring A.

The (E)-configuration of the propenoyl group ensures planarity, which is critical for electronic conjugation and biological activity.

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFO4S/c22-17-6-12-20(13-7-17)28(25,26)27-19-10-4-16(5-11-19)21(24)14-3-15-1-8-18(23)9-2-15/h1-14H/b14-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQDMGZYSBFNAO-LZWSPWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing other complex organic molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Investigated for its ability to inhibit the growth of various microorganisms.
  • Anticancer Activity : Explored for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

Medicine

Due to its structural features, 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is being explored for drug development. Its interactions with biological targets may lead to the development of new therapeutic agents, particularly in oncology.

Industry

This compound is also utilized in the production of advanced materials and serves as an intermediate in synthesizing other complex compounds, contributing to various industrial applications.

The following table summarizes key biological activities associated with the compound:

ActivityEffectReference
Enzyme InhibitionModulates kinase activity
Anticancer ActivityInduces apoptosis in cancer cells
Antioxidant ActivityScavenges free radicals

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and increased apoptosis rates compared to control groups. The mechanism was attributed to the compound's ability to induce reactive oxygen species (ROS) production, leading to cellular stress and death.

Case Study 2: Enzyme Modulation

Another research effort focused on the compound's effect on protein kinases. It was found that the compound selectively inhibited certain kinases involved in tumor growth signaling pathways. This inhibition resulted in reduced migration and invasion capabilities of cancer cells, suggesting its potential as a therapeutic agent in metastatic cancer treatment.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and activity data (where available) for the target compound and analogs:

Compound Name Molecular Formula Substituents (Ring A/B) IC50 (μM) Key Features
Target Compound C21H14ClFO4S 4-F (B), 4-Cl-SO3 (A) N/A Sulfonate ester, E-configuration
Cardamonin (Cluster 5) C16H14O4 2,4-OH (A), H (B) 4.35 Highest activity in chalcones
Compound 2j C15H9BrFIO2 4-Br,5-I (A), 4-F (B) 4.703 Bromine/iodine/fluorine synergy
2-[(2E)-3-(4-Cl-Ph)...4-nitrobenzoate C22H14ClNO5 4-Cl (B), 4-NO2 (A) N/A Nitro group, higher molar mass
4-Fluorocinnamoyl chloride C9H6ClFO 4-F (B), Cl (A) N/A Reactive acyl chloride

Key Findings from Structure–Activity Relationship (SAR) Studies

  • Electronegativity and Substitution Patterns: Electron-withdrawing groups (EWGs) like fluorine (F) and chlorine (Cl) at para positions enhance inhibitory activity. For example, Compound 2j (4-Br, 5-I on Ring A; 4-F on Ring B) exhibits an IC50 of 4.703 μM . Substitution with electron-donating groups (EDGs) like methoxy (OCH3) reduces potency. Compound 2p (4-OCH3 on both rings) has an IC50 of 70.79 μM, highlighting the detrimental effect of EDGs .
  • Positional Effects :

    • Halogens at meta positions (e.g., iodine in Cluster 6 compounds) reduce activity, while para-substituted halogens (F, Cl) optimize interactions with biological targets .
    • The sulfonate group in the target compound may enhance binding affinity through hydrogen bonding or electrostatic interactions, a feature absent in nitrobenzoate analogs .

Biological Activity

4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H14ClO3S\text{C}_{16}\text{H}_{14}\text{ClO}_3\text{S}

This structure features a propenoyl group attached to a phenyl ring, with a sulfonate moiety contributing to its solubility and reactivity.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may modulate the activity of specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and metastasis .
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in cancer cells, making them potential candidates for anticancer therapies .
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Effect Reference
Enzyme InhibitionModulates kinase activity
Anticancer ActivityInduces apoptosis in cancer cells
Antioxidant ActivityScavenges free radicals

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and increased apoptosis rates compared to control groups. The mechanism was attributed to the compound's ability to induce reactive oxygen species (ROS) production, leading to cellular stress and death .

Case Study 2: Enzyme Modulation

Another research effort focused on the compound's effect on protein kinases. It was found that the compound selectively inhibited certain kinases involved in tumor growth signaling pathways. This inhibition resulted in reduced migration and invasion capabilities of cancer cells, suggesting its potential as a therapeutic agent in metastatic cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.